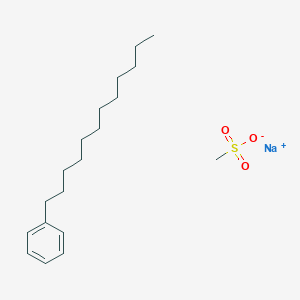
sodium;dodecylbenzene;methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;dodecylbenzene;methanesulfonate” is a chemical entity registered in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community for research and educational purposes.
Preparation Methods
The preparation methods for sodium;dodecylbenzene;methanesulfonate involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods may vary, but typically involve the following steps:
Synthesis: The compound is synthesized through a series of chemical reactions that involve the combination of specific reactants under controlled conditions.
Purification: The synthesized compound is then purified to remove any impurities or by-products.
Characterization: The final product is characterized using various analytical techniques to confirm its chemical structure and purity.
Chemical Reactions Analysis
sodium;dodecylbenzene;methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of an oxidized product.
Reduction: In this reaction, the compound gains electrons, leading to the formation of a reduced product.
Substitution: This type of reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
sodium;dodecylbenzene;methanesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on different biological systems.
Medicine: The compound is studied for its potential therapeutic effects and its mechanism of action in treating various diseases.
Industry: this compound is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of sodium;dodecylbenzene;methanesulfonate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological responses, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
sodium;dodecylbenzene;methanesulfonate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. The comparison can be based on various factors, such as:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Biological Activity: The similarities and differences in the biological effects of this compound and other compounds.
Mechanism of Action: The similarities and differences in the mechanisms by which this compound and other compounds exert their effects.
Some similar compounds to this compound include those with similar chemical structures or those that belong to the same class of compounds.
Properties
IUPAC Name |
sodium;dodecylbenzene;methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30.CH4O3S.Na/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H3,(H,2,3,4);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUAQXVVJWAXHR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1.CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=CC=C1.CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
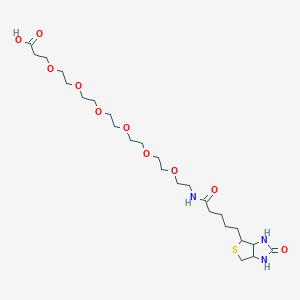
![1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene](/img/structure/B8253376.png)
![1-[3,6-Bis(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid](/img/structure/B8253386.png)
![1-[2-Methyl-4,6-bis(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B8253402.png)
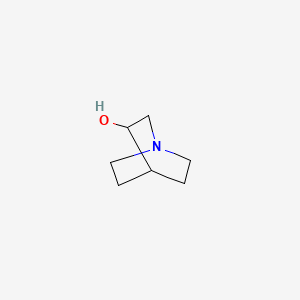
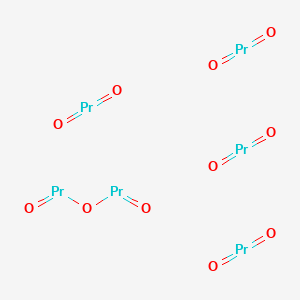
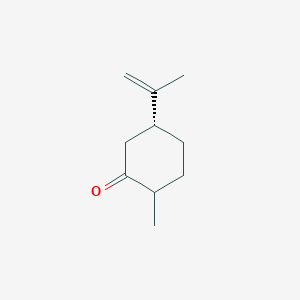
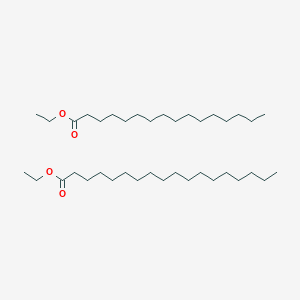
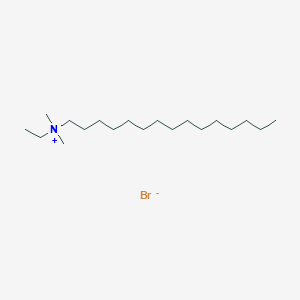
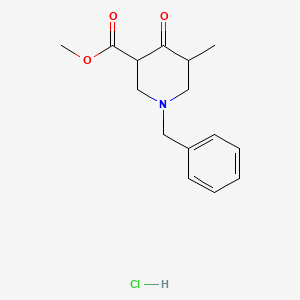
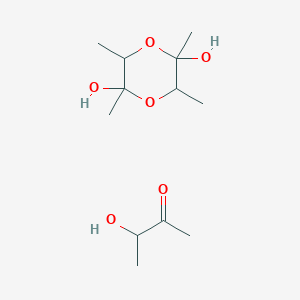
![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)
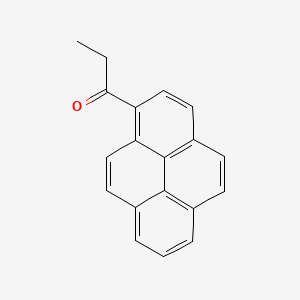
![[(2S)-1-phosphonopropan-2-yl]phosphonic acid](/img/structure/B8253474.png)
